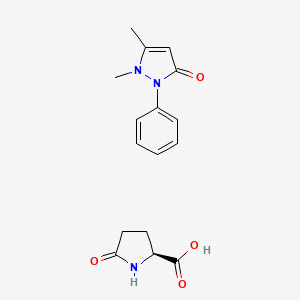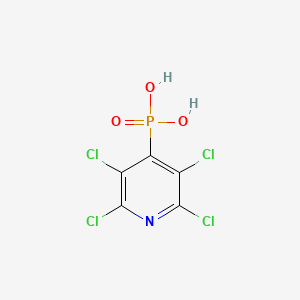
Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)- is a chemical compound with the molecular formula C5H2Cl4NO3P It is known for its unique structure, which includes a pyridine ring substituted with four chlorine atoms and a phosphonic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)- typically involves the chlorination of pyridine derivatives followed by the introduction of the phosphonic acid group. The reaction conditions often require the use of chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled temperatures to ensure selective chlorination at the desired positions on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the conversion of the phosphonic acid group to other functional groups.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Wirkmechanismus
The mechanism by which phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, dioctyl ester
- Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, dipropyl ester
Uniqueness
Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)- is unique due to its specific substitution pattern on the pyridine ring and the presence of the phosphonic acid group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
23995-96-2 |
|---|---|
Molekularformel |
C5H2Cl4NO3P |
Molekulargewicht |
296.9 g/mol |
IUPAC-Name |
(2,3,5,6-tetrachloropyridin-4-yl)phosphonic acid |
InChI |
InChI=1S/C5H2Cl4NO3P/c6-1-3(14(11,12)13)2(7)5(9)10-4(1)8/h(H2,11,12,13) |
InChI-Schlüssel |
QSPMUNXPVQNJEV-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(=NC(=C1Cl)Cl)Cl)Cl)P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


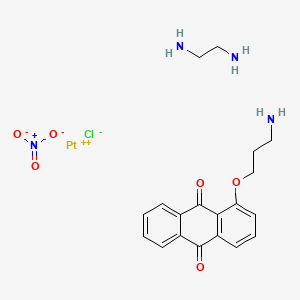
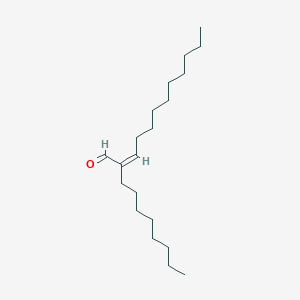


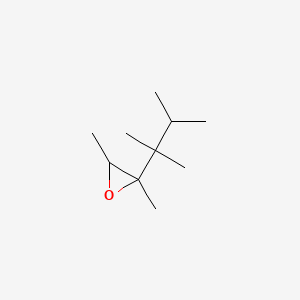


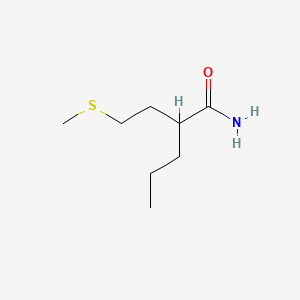
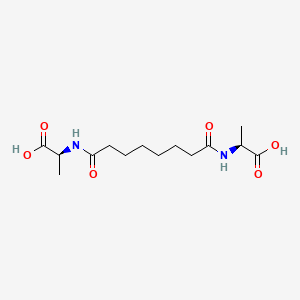
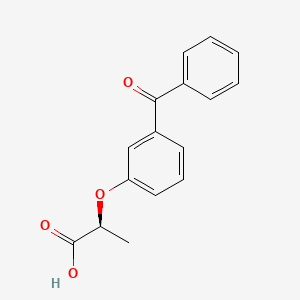
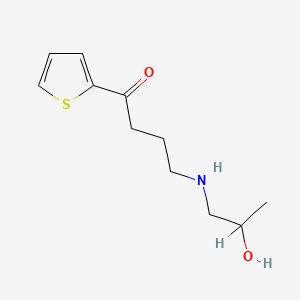
![1-[(E)-1-(2-pyridyl)ethylideneamino]-3-[[2-(trifluoromethyl)phenyl]carbamothioylamino]thiourea](/img/structure/B12699467.png)

